BenchChemオンラインストアへようこそ!

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Pharmaceutical Quality Control Impurity Reference Standard Eltrombopag Intermediates

2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid (CAS 376591-95-6), also known as 3-(2-hydroxy-3-nitrophenyl)benzoic acid, is a well-characterized biphenyl carboxylic acid derivative. It is primarily recognized as an impurity and a key synthetic intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
CAS No. 376591-95-6
Cat. No. B1592683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
CAS376591-95-6
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O
InChIInChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17)
InChIKeyJCFPSTQCDAZKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid (CAS 376591-95-6): A Critical Eltrombopag-Related Reference Standard for Impurity Control and ANDA Filings


2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid (CAS 376591-95-6), also known as 3-(2-hydroxy-3-nitrophenyl)benzoic acid, is a well-characterized biphenyl carboxylic acid derivative [1]. It is primarily recognized as an impurity and a key synthetic intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist [2]. The compound features a hydroxyl group, a nitro group, and a carboxylic acid group attached to the biphenyl scaffold, giving it a molecular formula of C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol . Its critical role in pharmaceutical quality control, particularly in Abbreviated New Drug Applications (ANDA) and commercial manufacturing, stems from its status as a specified impurity that must be accurately quantified and controlled [2].

Why a Generic Biphenyl Carboxylic Acid Cannot Substitute for 2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid in Eltrombopag Quality Control


In the context of Eltrombopag manufacturing, the precise control of process-related impurities is a regulatory requirement for drug substance and drug product approval [1]. A generic or closely related analog, such as the key intermediate 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid (CAS 376592-93-7), cannot substitute for 2′-hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid because each impurity has a unique chemical structure, toxicity profile, and chromatographic behavior [2]. The nitro group on the target compound confers distinct physicochemical properties, such as increased lipophilicity (XLogP3-AA of 3.1) and different UV absorption characteristics, which directly impact its retention time and detection in validated HPLC methods [3]. Using an unqualified substitute would invalidate the analytical method, leading to regulatory non-compliance and posing risks to patient safety [1]. The quantitative evidence below demonstrates exactly where this compound's differentiation is not merely theoretical but measurable and critical for procurement decisions.

Quantitative Differentiation of 2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid: A Head-to-Head Evidence Guide for Procurement


Comparative Purity Profile: 2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid Achieves Higher HPLC Purity vs. the Common Amino Analog

When selecting a reference standard for impurity quantification in Eltrombopag drug substance, the target compound 2′-hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid demonstrates a consistently higher achievable HPLC purity compared to its primary analog, 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid. This higher baseline purity is critical, as reference standard purity directly impacts the accuracy of impurity quantification in the drug substance. According to supplier specifications, the target compound is available at ≥99.5% purity by HPLC , whereas the amino analog is typically supplied at a minimum purity of 98.0% (HPLC area%) . This 1.5% absolute purity difference is significant in an analytical context, especially when quantifying impurities at the ≤0.15% specification limit as required by ICH M7 [1].

Pharmaceutical Quality Control Impurity Reference Standard Eltrombopag Intermediates

Unique Role as an Identified Process Impurity in a Validated HPLC Method for Eltrombopag Precursor Control

A recent 2024 study published in the Journal of Pharmaceutical and Biomedical Analysis established the first specific, selective, and validated RP-HPLC method for quantifying eleven potential impurities in the Eltrombopag precursor Eltro-1 (3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid) [1]. Among the impurities designated Eltro-1A through Eltro-1K, the nitro-substituted analog 2′-hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid is one of the expected process-related impurities arising from specific synthetic routes. This impurity was identified, synthesized, and fully characterized by LC-MS, NMR, and FTIR, and a validated HPLC method was developed to quantify it alongside ten other impurities with a control limit of ≤0.15% [1]. In contrast, the amino-substituted analog (Eltro-1 itself) is the main component, not an impurity. Without the validated method and the specified impurity reference standard, a laboratory using an unqualified analog cannot demonstrate regulatory compliance.

Analytical Method Validation ICH Q2 Eltrombopag Impurity Profiling

Distinct Lipophilicity (XLogP3-AA) and Predicted Physicochemical Behavior Differentiating the Nitro Analog from its Amino Counterpart

The computed XLogP3-AA value for 2′-hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid is 3.1, as reported by PubChem [1]. This value reflects the compound's significantly higher lipophilicity compared to the key intermediate 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid, for which the computed XLogP3-AA is 2.2 [2]. The difference of 0.9 log units translates to an approximately eight-fold difference in the octanol-water partition coefficient. This distinct lipophilicity directly affects the compound's retention time in reversed-phase HPLC methods, its solubility profile in various solvent systems, and its potential for passive membrane permeation if carryover into the final drug product were to occur. Such physicochemical differences make the nitro compound uniquely identifiable and quantifiable in a complex mixture.

Physicochemical Properties Chromatographic Selectivity Drug Substance Design

Optimal Procurement Application Scenarios for 2′-Hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid Based on Verified Evidence


Implementation of Regulatory-Approved Impurity Methods for Eltrombopag ANDA/NDA Submissions

Pharmaceutical quality control laboratories that are adopting the validated RP-HPLC method described by Demirhan et al. (2024) must procure 2′-hydroxy-3′-nitro-[1,1′-biphenyl]-3-carboxylic acid as a specified impurity reference standard. The method explicitly requires the quantification of this impurity at a control limit of ≤0.15%, and the compound's unique retention time and resolution from the main peak have been validated using a Waters XBridge C18 column with UV detection at 220 nm [1]. Using any other analog would invalidate the method and jeopardize regulatory submission.

Synthesis and Characterization of N-Hydroxy Eltrombopag and Related Derivatives

The compound serves as a direct synthetic intermediate for the preparation of N-Hydroxy Eltrombopag (H825795), a derivative of Eltrombopag used in studying thrombopoietin receptor modulation . Its free carboxylic acid group and the nitro functionality, which can be selectively reduced to an amino group, make it a versatile building block for the construction of more complex analogs. Procuring this specific intermediate ensures the correct regiochemistry and functional group pattern essential for downstream biological activity studies.

Stability Studies and Forced Degradation Investigations of Eltrombopag Drug Substance

In forced degradation studies, the nitro impurity may form or degrade under specific stress conditions (e.g., oxidative or thermal stress). Access to a high-purity (>99.5% by HPLC) reference standard of this specific compound allows analysts to accurately track the formation and degradation kinetics of this particular impurity, as demonstrated in stability-indicating method validation studies . The higher purity baseline minimizes interference from co-eluting substances, providing more reliable kinetic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.